molecular formula C7H10O3 B8674261 4-Ethoxy-but-2-ynoic acid methyl ester

4-Ethoxy-but-2-ynoic acid methyl ester

Cat. No. B8674261
M. Wt: 142.15 g/mol
InChI Key: TUQIKRYVPVNXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-but-2-ynoic acid methyl ester is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-but-2-ynoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-but-2-ynoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethoxy-but-2-ynoic acid methyl ester

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 4-ethoxybut-2-ynoate

InChI

InChI=1S/C7H10O3/c1-3-10-6-4-5-7(8)9-2/h3,6H2,1-2H3

InChI Key

TUQIKRYVPVNXAK-UHFFFAOYSA-N

Canonical SMILES

CCOCC#CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-ethoxy-but-2-yn-1-ol (1 g, 8.76 mmol) in acetone (26 mL) at 0° C. was added dropwise Jones reagent. The reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with water and extracted with methyl acetate. The organic layers were combined, dried (Na2SO4), and concentrated. The resulting 4-ethoxy-but-2-ynoic acid was methylated (TMSCHN2 (2 M), MeOH/toluene, room temperature, 3 hours) to afford 0.66 g of the title compound as a clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Jones reagent
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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